molecular formula C24H22N2O3S B383932 BENZYL 8-METHYL-4-OXO-6-[(1E)-2-PHENYLETHENYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE

BENZYL 8-METHYL-4-OXO-6-[(1E)-2-PHENYLETHENYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE

Cat. No.: B383932
M. Wt: 418.5g/mol
InChI Key: RDWJTHCUDAZDME-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl 8-methyl-4-oxo-6-(2-phenylvinyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a complex organic compound that belongs to the class of pyrimido[2,1-b][1,3]thiazine derivatives This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, an oxo group, and a phenylvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 8-METHYL-4-OXO-6-[(1E)-2-PHENYLETHENYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may begin with the formation of a thiazine ring through the cyclization of a thioamide with an α,β-unsaturated carbonyl compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 8-methyl-4-oxo-6-(2-phenylvinyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .

Scientific Research Applications

Benzyl 8-methyl-4-oxo-6-(2-phenylvinyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of BENZYL 8-METHYL-4-OXO-6-[(1E)-2-PHENYLETHENYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to BENZYL 8-METHYL-4-OXO-6-[(1E)-2-PHENYLETHENYL]-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE include other pyrimido[2,1-b][1,3]thiazine derivatives with different substituents. Examples include:

  • Benzyl 6-methyl-4-(2-phenylvinyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
  • Benzyl (2-(4-((4-fluorobenzyl)carbamoyl)-5-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl)propan-2-yl)carbamate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for scientific research.

Properties

Molecular Formula

C24H22N2O3S

Molecular Weight

418.5g/mol

IUPAC Name

benzyl 8-methyl-4-oxo-6-[(E)-2-phenylethenyl]-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C24H22N2O3S/c1-17-22(23(28)29-16-19-10-6-3-7-11-19)20(13-12-18-8-4-2-5-9-18)26-21(27)14-15-30-24(26)25-17/h2-13,20H,14-16H2,1H3/b13-12+

InChI Key

RDWJTHCUDAZDME-OUKQBFOZSA-N

Isomeric SMILES

CC1=C(C(N2C(=O)CCSC2=N1)/C=C/C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C=CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C=CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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